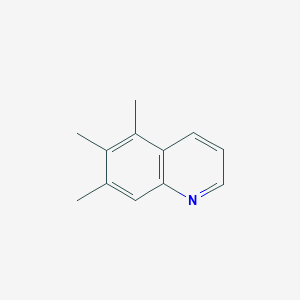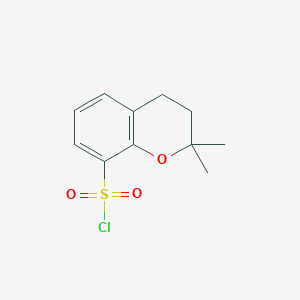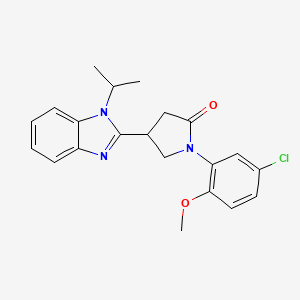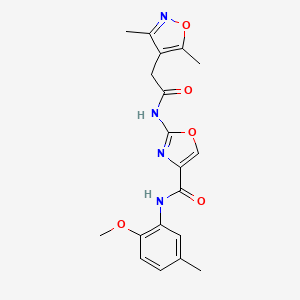
5,6,7-Trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 5,6,7-Trimethylquinoline is C12H13N. The molecular weight is 171.24.Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5,6,7-Trimethylquinoline derivatives have shown promising antitumor activity. A series of compounds derived from this chemical structure, particularly those with specific aryl substitutions, displayed cytotoxicity against several tumor cell lines. Notably, certain analogs were more effective than clinical cytostatic agents in preclinical models, highlighting their potential in cancer therapy (Houlihan et al., 1995).
Acetylcholine Receptor Study
Research on a photoaffinity derivative of trimethisoquin, closely related to 5,6,7-Trimethylquinoline, aimed at understanding the acetylcholine receptor structure and function, has revealed its utility in labeling the delta subunit of the receptor. This derivative helped delineate the site for noncompetitive blockers, contributing valuable insights into receptor dynamics and potential therapeutic targets (Oswald & Changeux, 1981).
Synthesis of Bioactive Compounds
5,6,7-Trimethylquinoline serves as a key intermediate in the synthesis of various bioactive compounds, including those with anticancer, antibacterial, and antioxidant properties. For instance, derivatives synthesized through modifications at specific positions have exhibited significant antiproliferative activity against cancer cell lines and inhibitory effects on tubulin polymerization, suggesting their potential as anticancer agents (Lee et al., 2011). Additionally, ethoxyquin, a derivative of 5,6,7-Trimethylquinoline, is extensively studied for its antioxidant effects in animal feed, despite concerns regarding its safety and potential genotoxicity (Blaszczyk & Skolimowski, 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5,6,7-Trimethylquinoline is a type of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.
Mode of Action
Quinolines interact with their targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, effectively inhibiting DNA replication and thereby bacterial growth .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria, disrupting their ability to replicate and spread . This disruption can affect various downstream effects, including the inhibition of bacterial growth and the eventual death of the bacteria .
Pharmacokinetics
The pharmacokinetic properties of 5,6,7-Trimethylquinoline are currently unknown. Quinolines generally have good tissue penetration, making them effective antimicrobial agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7-Trimethylquinoline would need to be studied further to understand their impact on bioavailability.
Result of Action
The result of 5,6,7-Trimethylquinoline’s action would be the inhibition of bacterial growth due to the disruption of DNA replication . This could potentially lead to the death of the bacteria, effectively treating the infection .
Action Environment
The efficacy and stability of 5,6,7-Trimethylquinoline, like other quinolines, could be influenced by various environmental factors. These factors could include pH levels, temperature, and the presence of other substances that could interact with the compound
Eigenschaften
IUPAC Name |
5,6,7-trimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSTINKKSXPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)
![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)


![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)
![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)
![1-Fluoro-3-azabicyclo[3.1.1]heptane hcl](/img/structure/B2775808.png)


